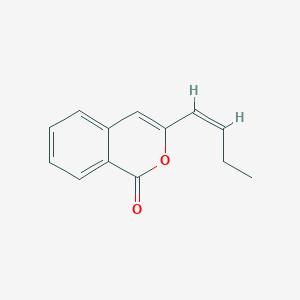

(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one

Description

Structure

3D Structure

Properties

CAS No. |

63898-24-8 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

3-[(Z)-but-1-enyl]isochromen-1-one |

InChI |

InChI=1S/C13H12O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h3-9H,2H2,1H3/b7-3- |

InChI Key |

DHKBMMCQVXFEJY-CLTKARDFSA-N |

Isomeric SMILES |

CC/C=C\C1=CC2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CCC=CC1=CC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Nomenclature and Structural Classification

Systematic IUPAC Naming Conventions for (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one

The name this compound is constructed according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org This systematic nomenclature ensures that the name corresponds to a single, unique chemical structure. The breakdown of the IUPAC name is as follows:

1H-2-benzopyran-1-one : This is the parent structure. "Benzopyran" indicates a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyran ring. wikipedia.org The "-one" suffix signifies the presence of a ketone functional group. The numbering "1H-2...-1-one" specifies the location of the hydrogen, the oxygen atom in the pyran ring (position 2), and the carbonyl group (position 1), respectively. wikipedia.orgwikipedia.org This specific arrangement defines the skeleton as an isocoumarin (B1212949). iupac.orgiupac.org An alternative, and also acceptable, name for this parent structure is 1H-isochromen-1-one . iupac.orgiupac.org

3-(1-Butenyl) : This part of the name describes a substituent attached to the parent isocoumarin structure. The "3-" indicates that the substituent is located at the third carbon atom of the pyran ring. "Butenyl" specifies a four-carbon chain containing a double bond. The "1-" within "(1-Butenyl)" indicates that the double bond starts at the first carbon of the butenyl group, which is the carbon attached to the isocoumarin ring.

(Z)- : This is a stereochemical descriptor that specifies the geometry of the double bond in the butenyl substituent. It denotes that the higher-priority groups on each carbon of the double bond are on the same side (from the German word zusammen, meaning together).

Table 1: IUPAC Name Deconstruction

| Component | Meaning |

| (Z)- | Designates the stereochemistry of the double bond (substituents on the same side). |

| 3- | Indicates the point of attachment of the substituent to the parent structure. |

| (1-Butenyl) | A four-carbon substituent with a double bond starting at the first carbon. |

| 1H-2-benzopyran-1-one | The bicyclic parent structure, also known as isocoumarin or 1H-isochromen-1-one. wikipedia.orgiupac.orgiupac.org |

Classification within the Benzopyranone and Isocoumarin Families

This compound belongs to the large family of benzopyranones , which are compounds containing a fused benzene and pyran ring system with a ketone group. mdpi.com This family is broadly divided into two main classes based on the position of the oxygen atom in the pyran ring relative to the fused benzene ring:

Coumarins (1-benzopyran-2-ones) : The oxygen atom is at position 1.

Isocoumarins (2-benzopyran-1-ones) : The oxygen atom is at position 2. mdpi.com

Therefore, this compound is unequivocally classified as an isocoumarin . iupac.orgmdpi.com Isocoumarins are a significant class of natural products found in various fungi, plants, and bacteria. mdpi.comrsc.orgnih.gov They are recognized as a class of polyketide secondary metabolites. nih.gov The core isocoumarin structure is often substituted at various positions, most commonly with alkyl or phenyl groups at the C-3 position. rsc.orguea.ac.uk The subject compound, with its butenyl group at C-3, is a clear example of a 3-alkyl substituted isocoumarin.

Table 2: Chemical Classification

| Level | Classification | Rationale |

| Broad Family | Benzopyranone | Contains a fused benzene and pyran ring with a ketone functional group. mdpi.com |

| Sub-Family | Isocoumarin | The heterocyclic oxygen is at position 2 of the benzopyran system. iupac.orgmdpi.com |

| Specific Type | 3-Alkyl Isocoumarin | An alkyl-based substituent (butenyl group) is present at position 3. rsc.orguea.ac.uk |

Stereochemical Specificity: The (Z)-Configuration of the Butenyl Moiety

The prefix (Z)- is crucial as it defines the specific three-dimensional arrangement of atoms around the carbon-carbon double bond in the butenyl side chain. This is a form of geometric isomerism. The alternative configuration is the (E)-isomer (entgegen, German for opposite).

The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the double bond in the 1-butenyl group, the substituents on each of the two carbons are ranked.

On the carbon attached to the isocoumarin ring (C1 of the butenyl group), the isocoumarin ring itself has a higher priority than the hydrogen atom.

On the next carbon (C2 of the butenyl group), the ethyl group (-CH2CH3) has a higher priority than the hydrogen atom.

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one Scaffold

A retrosynthetic analysis of the target molecule identifies several logical bond disconnections that pave the way for a feasible forward synthesis. The primary scaffold consists of a 1H-2-benzopyran-1-one (isocoumarin) core and a (Z)-configured 1-butenyl side chain at the C-3 position.

Two principal retrosynthetic approaches can be envisioned:

Disconnection of the Side Chain: The most straightforward approach involves disconnecting the C-C bond between the isocoumarin (B1212949) ring (C3) and the butenyl side chain. This leads to a key intermediate, such as a 3-halo-1H-2-benzopyran-1-one, and a suitable butenyl organometallic reagent. A more versatile strategy proceeding from the same disconnection involves a 3-(1-butynyl)isocoumarin intermediate. This allows for the late-stage stereoselective reduction to the desired (Z)-alkene, a common and effective strategy for accessing geometrically pure olefins. researchgate.net

Disconnection of the Heterocyclic Ring: An alternative strategy involves breaking the C-O and C-C bonds of the lactone ring. A common disconnection is across the C1-O2 and C3-C4 bonds, which typically leads back to a 2-alkynylbenzoic acid derivative. This precursor can then be cyclized in a subsequent step to form the isocoumarin ring, with the butenyl (or a precursor like a butynyl) group already attached to the alkyne. This approach builds the side chain into the acyclic precursor before the final ring-forming heteroannulation step.

These two distinct strategies form the basis for the various synthetic methods discussed in the following sections.

Classical and Modern Approaches to the 1H-2-Benzopyran-1-one Core

The 1H-2-benzopyran-1-one, or isocoumarin, core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. researchgate.net Its synthesis has been the subject of extensive research, leading to a variety of both classical and modern methods.

Classical Methods: Classical syntheses often rely on the cyclization of pre-functionalized benzene (B151609) derivatives. A prominent example is the reaction of homophthalic acid with acyl chlorides, which upon heating, can yield 3-substituted isocoumarins. researchgate.net Another well-established route involves the intramolecular cyclization of 2-carboxyphenylacetic acid derivatives or the condensation of 2-formylbenzoic acid (or its derivatives) with reagents that can provide the remaining two carbons of the heterocyclic ring.

Modern Methods: Modern approaches frequently leverage the power of transition-metal catalysis to construct the isocoumarin ring with greater efficiency and functional group tolerance. Palladium catalysis has been particularly impactful in this area. nih.govresearchgate.net One of the most elegant strategies is the direct palladium-catalyzed C-H activation and annulation of benzoic acids with alkynes. researchgate.netnih.govbohrium.com This method forms the isocoumarin ring in a single step from readily available starting materials. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the presence of a copper co-catalyst and an oxidant. nih.govbohrium.com The use of ionic liquids as the reaction medium has been shown to improve yields and reduce the required catalyst loading. nih.govbohrium.com

| Method | Typical Precursors | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (e.g., from Homophthalic Acid) | Homophthalic acid, Acyl chlorides | Acylation followed by thermal cyclization/decarboxylation | Avoids expensive metal catalysts | Often requires harsh conditions (high temperatures), limited substrate scope |

| Classical (from 2-Alkynylbenzoic Acid) | 2-Alkynylbenzoic acids | Metal- or acid-catalyzed intramolecular cyclization | Direct formation of the ring | Requires synthesis of the substituted benzoic acid precursor |

| Modern (Pd-Catalyzed C-H Activation) | Benzoic acids, Alkynes | Oxidative coupling and heteroannulation | High atom economy, good functional group tolerance, high efficiency nih.govbohrium.com | Requires metal catalyst, oxidant, and sometimes co-catalysts |

Stereoselective Introduction of the (Z)-1-Butenyl Side Chain

Achieving the correct (Z)-geometry of the 1-butenyl side chain is arguably the most critical challenge in the synthesis of the target molecule. The thermodynamic preference is often for the more stable (E)-isomer, necessitating kinetically controlled reaction conditions to favor the desired (Z)-product. researchgate.net

A robust strategy to install the side chain is through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This approach would involve coupling a 3-halo-1H-2-benzopyran-1-one intermediate with 1-butyne. The resulting 3-(1-butynyl)-1H-2-benzopyran-1-one is a key precursor that can be selectively reduced to the (Z)-alkene. Palladium catalysis is also essential for synthesizing 3-substituted coumarins and isocoumarins, demonstrating its versatility in forming C-C bonds at this position. rsc.org This method offers a modular approach, allowing for the synthesis of the isocoumarin core and the elaboration of the side chain to be performed in separate, optimized steps.

As mentioned previously, transition metal-catalyzed heteroannulation can directly form the substituted isocoumarin ring. researchgate.netnih.gov In the context of synthesizing the target molecule, this would involve the palladium-catalyzed reaction of a benzoic acid with 1-butyne. This powerful reaction constructs the heterocyclic ring and installs the side chain precursor (the butynyl group) in a single, atom-economical step. nih.gov Subsequent reduction would then yield the final product. While nickel- and other transition metals are used for various heteroannulation reactions, palladium remains the most prominent for this specific transformation. nih.govrsc.orgchemrxiv.org

Once the 3-(1-butynyl)-1H-2-benzopyran-1-one intermediate is synthesized, the final and crucial step is the stereoselective reduction of the alkyne to a (Z)-alkene. Several reliable methods exist for this transformation.

Lindlar Reduction: The most common method for this conversion is the semi-hydrogenation of the alkyne using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). This heterogeneous catalyst delivers hydrogen to one face of the alkyne, resulting in a syn-addition and the formation of the (Z)-alkene with high selectivity. researchgate.net

Other Methods: Other reagents and protocols can also achieve Z-selectivity. For instance, hydrogenation using other catalysts like nickel boride (P-2 catalyst) can also favor the (Z)-alkene. Hydroboration of the alkyne followed by protonolysis is another effective method. While powerful for general olefin synthesis, Z-selective Wittig-type reactions or olefin metathesis are less direct for this specific target, as they would require a more complex synthesis of the precursor fragments (e.g., a 3-formyl isocoumarin and a suitable ylide). researchgate.netgoogle.comchemrxiv.org Transition metal-catalyzed olefin isomerization can also be employed to generate Z-alkenes, though this is often substrate-dependent. acs.org

| Method | Reagents | Mechanism | Selectivity |

|---|---|---|---|

| Lindlar Reduction | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Heterogeneous catalytic hydrogenation (syn-addition) | Generally >95% (Z) |

| Hydroboration-Protonolysis | 1. Dicyclohexylborane or Catecholborane; 2. Acetic Acid | Syn-addition of B-H across the alkyne, followed by replacement of boron with hydrogen | Excellent (Z)-selectivity |

| Nickel Boride (P-2) Reduction | H₂, Ni(OAc)₂, NaBH₄ | Heterogeneous catalytic hydrogenation | High (Z)-selectivity |

Synthesis of Analogues and Derivatives for Structure-Activity Studies

To explore the structure-activity relationship (SAR) of this compound, medicinal chemists synthesize a variety of analogues by systematically modifying different parts of the molecule. The synthetic routes described above are highly amenable to such modifications.

Aromatic Ring Substitution: Starting with variously substituted benzoic acids in the palladium-catalyzed annulation allows for the introduction of electron-donating or electron-withdrawing groups, halogens, or other functionalities onto the benzene portion of the isocoumarin core. researchgate.net

Side Chain Modification: The modularity of the cross-coupling and annulation strategies allows for easy variation of the side chain. By using different terminal alkynes in the palladium-catalyzed reactions, the length, branching, and functionality of the alkyl/alkenyl side chain at the C-3 position can be readily altered. nih.gov

Heterocycle Modification: More complex syntheses can involve replacing the lactone oxygen with other heteroatoms (e.g., nitrogen to form an isoquinolone) or altering the pyranone ring itself to probe the importance of the core scaffold for biological activity.

These systematic modifications allow researchers to map the chemical features essential for the desired biological effect, guiding the design of more potent and selective compounds. mdpi.com

Modifications to the Benzopyranone Core

Electrophilic Aromatic Substitution on the benzene ring of the benzopyranone core allows for the introduction of a variety of substituents. The existing lactone ring and the butenyl group will influence the regioselectivity of these reactions. The lactone ring is generally considered to be a deactivating group, directing incoming electrophiles to the meta position relative to the oxygen atom of the ring. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃). uci.edulibretexts.orgmakingmolecules.commsu.edumasterorganicchemistry.com

Nucleophilic Addition to the Lactone Carbonyl can lead to ring-opening of the lactone. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbonyl carbon. masterorganicchemistry.comcem.com This reaction would break the ester bond and open the lactone ring, providing a route to synthesize derivatives with different functional groups. For example, reaction with an alkyl Grignard reagent could lead to the formation of a ketone and an alcohol after workup.

The butenyl side chain can also participate in cycloaddition reactions , such as the Diels-Alder reaction , where it can act as a dienophile. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgmdpi.com This would allow for the construction of more complex, fused-ring systems. The reactivity of the butenyl group as a dienophile would be influenced by the electronic nature of the benzopyranone core.

The following interactive table outlines potential modifications to the benzopyranone core:

| Reaction Type | Reagents | Potential Product | Key Features |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Substituted benzopyranone | Introduction of functional groups on the aromatic ring. |

| Nucleophilic Addition | e.g., Grignard Reagent | Ring-opened product | Modification of the lactone functionality. |

| Diels-Alder Reaction | Diene | Cycloadduct | Formation of a new six-membered ring. |

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Unsaturated Butenyl Side Chain

The π-electrons of the C=C double bond in the butenyl side chain make it a site for various addition reactions.

The alkene functionality of the butenyl side chain is susceptible to attack by electrophiles. In the reaction with hydrogen halides (HX), the mechanism proceeds through a carbocation intermediate. The regioselectivity of this addition is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. Subsequent attack by the halide nucleophile yields the final product.

The general mechanism involves two main steps:

Electrophilic Attack: The π-bond of the alkene attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H sigma bond and a carbocation intermediate at the more substituted carbon.

Nucleophilic Attack: The resulting halide anion (e.g., Br⁻) acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.

| Reagent | Predicted Major Product | Regioselectivity |

|---|---|---|

| HCl | 3-(2-Chlorobutyl)-1H-2-benzopyran-1-one | Markovnikov |

| HBr | 3-(2-Bromobutyl)-1H-2-benzopyran-1-one | Markovnikov |

| H₂O / H₂SO₄ (cat.) | 3-(2-Hydroxybutyl)-1H-2-benzopyran-1-one | Markovnikov |

The double bond of the butenyl side chain can be reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. This process saturates the side chain, converting the title compound into 3-Butyl-1H-2-benzopyran-1-one.

| Catalyst | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Pd/C | H₂ | 3-Butyl-1H-2-benzopyran-1-one | Syn-addition |

| PtO₂ (Adam's catalyst) | H₂ | 3-Butyl-1H-2-benzopyran-1-one | Syn-addition |

| Wilkinson's Catalyst | H₂ | 3-Butyl-1H-2-benzopyran-1-one | Syn-addition |

Reactions Involving the 1H-2-Benzopyran-1-one Lactone Ring

The lactone, a cyclic ester, is the other primary site of reactivity in the molecule. The carbonyl carbon is electrophilic and is a target for nucleophiles, which can lead to ring-opening reactions.

Lactones can undergo hydrolysis to form the corresponding hydroxy-carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a weak nucleophile like water. The mechanism is a reversible nucleophilic acyl substitution.

Base-Promoted (Saponification) Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.

The hydrolysis of the isocoumarin (B1212949) ring results in the formation of a 2-(1-hydroxy-2-pentenyl)benzoic acid derivative. It has been proposed that the enzymatic hydrolysis of isocoumarins by carbonic anhydrase proceeds through a similar pathway, generating 2-carboxy-phenylacetic aldehydes that act as inhibitors.

Beyond hydrolysis, the isocoumarin ring can be opened by various other nucleophiles. Reactions with nitrogen-based nucleophiles like ammonia (B1221849) or primary amines are particularly significant as they can lead to the formation of different heterocyclic systems. For instance, the reaction of 3-arylisocoumarins with ammonia or primary amines results in ring-opening followed by recyclization to produce isoquinolones. This transformation involves the replacement of the endocyclic oxygen atom with a nitrogen atom.

Ring-closing reactions are fundamental to the synthesis of the isocoumarin scaffold itself. Numerous synthetic methods rely on the intramolecular cyclization of precursors like 2-alkenylbenzoic acids or o-alkynylbenzoates. For example, a common strategy involves the lactonization of a suitable 2-keto-acid precursor, which cyclizes to form the 1H-2-benzopyran-1-one ring system.

Mechanistic Investigations of Complex Transformations

Detailed mechanistic studies on (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one are not widely available. However, investigations into the broader isocoumarin class provide significant insights. For example, the synthesis of isocoumarins via Rh(III)-catalyzed C–H activation has been mechanistically proposed to proceed through a cascade involving the formation of a five-membered ruthenacycle, migratory insertion of a rhodium-carbenoid, and subsequent acid-promoted intramolecular annulation to form the lactone ring.

Furthermore, computational studies on lactone hydrolysis have elucidated the specific pathways and transition states involved. For acid-catalyzed hydrolysis, a balance between unimolecular (AAC1) and bimolecular (AAC2) pathways is observed, with a transition from AAC2 to AAC1 as acidity increases. In neutral and basic conditions, theoretical models involving explicit water molecules have supported long-held hypotheses about the role of the solvent as a catalyst in the reaction mechanism. These studies provide a robust theoretical framework for understanding the hydrolytic stability and reactivity of the lactone ring in the title compound.

Derivatization Reactions for Analytical and Research Purposes

The chemical reactivity of this compound offers several avenues for derivatization. These reactions can be broadly categorized based on the targeted functional group: the butenyl side chain, the lactone moiety, and the aromatic ring.

Reactions Targeting the Butenyl Side Chain

The unsaturated butenyl side chain is a prime target for a variety of addition and oxidative cleavage reactions. These modifications can be instrumental in structural elucidation and for preparing derivatives with altered physicochemical properties.

Oxidation: The double bond in the butenyl group can be subjected to oxidative cleavage using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). This reaction typically results in the formation of a carboxylic acid at the benzylic position, effectively converting the butenyl side chain into a carboxyl group. openstax.orgunizin.orgorgoreview.com This transformation can be useful for several reasons. The resulting carboxylic acid derivative is often more polar, which can alter its chromatographic retention time. Furthermore, the carboxylic acid can be further derivatized, for instance, by esterification to produce a more volatile compound for GC-MS analysis.

Reduction: The double bond of the butenyl side chain can be reduced to a saturated butyl group through catalytic hydrogenation. This conversion can be useful for analytical purposes by comparing the chromatographic and mass spectrometric data of the unsaturated parent compound with its saturated analogue, helping to confirm the presence and location of the double bond. Reagents like aluminum hydride are effective for reducing lactones to the corresponding alcohols, offering another pathway for derivatization. wikipedia.org

Addition Reactions: The double bond is susceptible to various electrophilic addition reactions. masterorganicchemistry.comyoutube.comyoutube.com For instance, halogenation with reagents like bromine (Br₂) would yield a dibromo derivative. The increased molecular weight and specific isotopic pattern of bromine can be advantageous for mass spectrometric identification. Other addition reactions, such as hydroboration-oxidation, could introduce a hydroxyl group onto the side chain, providing a site for further derivatization, such as silylation to increase volatility for GC-MS analysis.

Reactions Involving the Lactone Ring

The lactone ring, a cyclic ester, is another key functional group for derivatization.

Ring Opening: The lactone can be hydrolyzed under basic conditions to yield the corresponding carboxylate and alcohol. This ring-opening reaction can be a deliberate derivatization step to create a more polar molecule or to expose functional groups for further modification. For example, the newly formed carboxylic acid and alcohol can be derivatized to form esters and ethers, respectively.

Synthesis of Fluorescent Derivatives: A significant application of derivatization for analytical purposes is the introduction of a fluorescent tag. While direct derivatization of the existing lactone for fluorescence is not common, the synthesis of isocoumarin analogues bearing fluorescent groups is a well-established strategy. This involves incorporating fluorophoric moieties into the isocoumarin scaffold during synthesis. For research purposes, comparing the biological activity of the parent compound with its fluorescently labeled counterpart can provide insights into its mechanism of action and cellular localization. The synthesis of coumarin (B35378) and isocoumarin derivatives with fluorescent properties has been explored for their potential application in fluorescent materials. nih.govmdpi.com

Derivatization of the Aromatic Ring

The aromatic ring of the benzopyran-1-one core can also be a site for derivatization, although this is generally less common for analytical purposes compared to side-chain and lactone modifications. Electrophilic aromatic substitution reactions could be employed to introduce substituents such as nitro or halogen groups, which could be useful for creating a wider range of derivatives for structure-activity relationship studies.

The following table summarizes potential derivatization reactions for this compound for analytical and research applications.

| Target Moiety | Reaction Type | Reagents and Conditions | Purpose |

| Butenyl Side Chain | Oxidation | KMnO₄, heat; or O₃ followed by a reducing agent | Formation of a carboxylic acid for further derivatization or to alter polarity. |

| Reduction | H₂, Pd/C | Saturation of the double bond for structural confirmation. | |

| Halogenation | Br₂ in CCl₄ | Introduction of halogen atoms for mass spectrometry analysis. | |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Introduction of a hydroxyl group for further derivatization (e.g., silylation). | |

| Lactone Ring | Ring Opening (Hydrolysis) | NaOH, H₂O | Formation of a carboxylate and alcohol to increase polarity or for further derivatization. |

| Aromatic Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | Introduction of a nitro group for creating derivatives for SAR studies. |

These derivatization strategies provide a versatile toolkit for researchers to enhance the analytical detection of this compound and to systematically investigate its structure-activity relationships, ultimately contributing to a deeper understanding of its chemical and biological properties.

Biosynthetic Investigations and Natural Occurrence Pathways

Identification of Related Natural Benzopyranone Derivatives

Isocoumarins and their derivatives are a widespread class of secondary metabolites, predominantly found in fungi, but also in plants and bacteria. nih.govrsc.orgnih.gov These compounds exhibit a remarkable structural diversity, which contributes to their wide array of biological activities. nih.govrsc.org Fungi, in particular, are prolific producers of isocoumarins. nih.govnih.gov Genera such as Aspergillus, Penicillium, and Fusarium are known hotspots for the discovery of novel isocoumarin (B1212949) derivatives. mdpi.comnih.govnih.govtandfonline.comacs.org

Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of structurally diverse and bioactive isocoumarins. nih.govsemanticscholar.orgresearchgate.net For instance, various isocoumarin derivatives have been isolated from endophytic fungi associated with mangrove plants. nih.govacs.org

The structural variations often lie in the substitution patterns on the benzopyranone core and the nature of the alkyl side chain at the C-3 position. nih.gov This diversity highlights the adaptability of the biosynthetic pathways that create these molecules.

Below is a table of representative isocoumarin derivatives isolated from fungal sources, illustrating the structural diversity within this class of compounds.

| Compound Name | Producing Organism | Natural Source |

| Aspergisocoumarin A | Aspergillus sp. HN15-5D | Mangrove Endophytic Fungus |

| Aspergisocoumarin B | Aspergillus sp. HN15-5D | Mangrove Endophytic Fungus |

| Aspergisocoumarin C | Aspergillus sp. HN15-5D | Mangrove Endophytic Fungus |

| Peniisocoumarin A-J | Penicillium commune QQF-3 | Mangrove Endophytic Fungus |

| Fusamarins | Fusarium mangiferae | Plant-Pathogenic Fungus |

Proposed Biosynthetic Pathways for Isocoumarins and Prenylated Aromatic Compounds

The biosynthesis of the isocoumarin core is generally accepted to proceed via the polyketide pathway. nih.govresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. nih.govresearchgate.net This process is catalyzed by a large multifunctional enzyme complex known as polyketide synthase (PKS). nih.govmdpi.com

The formation of the isocoumarin scaffold from the polyketide chain involves a series of cyclization and aromatization reactions. The length of the polyketide chain and the specific folding pattern during cyclization determine the basic structure of the resulting aromatic compound. For isocoumarins, a pentaketide (B10854585) or hexaketide precursor is common.

The biosynthesis of the (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one side chain likely involves modifications of the polyketide backbone or the incorporation of a different starter unit other than acetyl-CoA. One plausible hypothesis is the use of a butyryl-CoA or a related four-carbon starter unit during the initiation of polyketide synthesis. Subsequent elongation with malonyl-CoA units would lead to the formation of the polyketide chain that, upon cyclization and aromatization, yields the butenyl-substituted isocoumarin.

Another possibility is the post-PKS modification of a nascent isocoumarin derivative. This could involve enzymatic reduction and dehydration of a ketone or alcohol functionality on a longer alkyl side chain to introduce the double bond. The stereochemistry of the double bond (Z-configuration) would be under strict enzymatic control.

Enzyme Systems Involved in Biosynthetic Steps

The key enzymes in isocoumarin biosynthesis are the polyketide synthases (PKSs). nih.govmdpi.com Fungal PKSs are typically Type I PKSs, which are large, multifunctional proteins containing a series of domains that catalyze the different steps of polyketide chain assembly. nih.govmdpi.com The core domains of a Type I PKS include:

Acyltransferase (AT): Selects the starter and extender units (e.g., acetyl-CoA, malonyl-CoA).

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketoacyl Synthase (KS): Catalyzes the condensation reaction.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto groups, leading to varying degrees of reduction in the final product.

Thioesterase (TE) or Claisen-type Cyclase (CLC): Catalyzes the release and cyclization of the final polyketide chain. nih.gov

Following the action of the PKS, a suite of "tailoring" enzymes modify the initial polyketide scaffold to produce the final, structurally diverse natural products. nih.gov These enzymes can include:

P450 monooxygenases: Introduce hydroxyl groups.

Methyltransferases: Add methyl groups.

Reductases and Dehydrogenases: Modify oxidation states.

Cyclases: Form additional rings.

In the case of this compound, a specific set of tailoring enzymes would be responsible for generating the butenyl side chain with the correct stereochemistry, if it is not directly formed by the PKS.

Precursor Feeding Studies and Isotope Labeling Experiments

Precursor feeding and isotope labeling are powerful techniques used to elucidate biosynthetic pathways. researchgate.netrsc.orgnih.gov These methods involve supplying a labeled precursor (e.g., containing ¹³C, ²H, or ¹⁸O) to the producing organism and then determining the position of the label in the final natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgnih.gov

For isocoumarin biosynthesis, feeding studies with ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate and [1,2-¹³C₂]acetate) have been instrumental in confirming their polyketide origin. nih.gov The pattern of ¹³C incorporation into the isocoumarin skeleton reveals the folding of the polyketide chain and the origin of each carbon atom.

To investigate the biosynthesis of the butenyl side chain of this compound, the following experiments could be proposed:

Feeding with labeled butyrate (B1204436): If butyrate is incorporated as the starter unit, feeding with [1-¹³C]butyrate would result in a specific labeling pattern in the butenyl side chain.

Feeding with labeled acetate and malonate: Analysis of the labeling pattern from these precursors can help determine if the entire molecule is derived from the standard polyketide pathway.

Isotope labeling with ¹⁸O₂: This can help to identify the timing of oxygen incorporation and the involvement of oxygenases in the pathway.

Such experiments are crucial for moving from a proposed biosynthetic pathway to an experimentally verified one. researchgate.netrsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one at the atomic level. These methods are employed to determine the most stable three-dimensional arrangement of atoms and to explore the molecule's electronic landscape.

Density Functional Theory (DFT) Applications to Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By applying DFT, typically with functionals like B3LYP and basis sets such as 6-31G(d,p), it is possible to calculate various electronic properties of this compound. epstem.netuni-greifswald.de These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. Lower energy gaps often suggest higher reactivity.

Other electronic properties that can be determined through DFT calculations include electron affinity, ionization potential, electronegativity, chemical hardness, and softness. These descriptors provide a comprehensive picture of the molecule's electronic behavior and its potential for interaction with other chemical species. The distribution of Mulliken atomic charges can also be calculated to identify the electrostatic potential across the molecule, highlighting regions that are electron-rich or electron-poor.

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: The following data is representative of typical DFT calculation outputs for organic molecules and is not specific to this compound.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

| Chemical Softness | 0.38 eV⁻¹ |

Conformational Analysis of the Butenyl Side Chain and Ring System

The conformational flexibility of this compound, particularly concerning the butenyl side chain and the benzopyran ring system, can be thoroughly investigated using computational methods. By systematically rotating dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis helps to identify the most stable conformers (energy minima) and the transition states for conformational changes (energy maxima).

Prediction and Validation of Spectroscopic Data for Research Purposes

A significant application of computational chemistry is the prediction of various spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the molecular structure and to aid in the interpretation of experimental findings. epstem.net

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are typically correlated with experimental data to assess the accuracy of the computational model and to assist in the assignment of complex spectra.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table demonstrates the typical comparison between predicted and experimental data and is not specific to this compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 165.2 | 164.8 |

| C3 | 140.1 | 139.7 |

| C4 | 118.5 | 118.2 |

| C4a | 125.9 | 125.6 |

| C5 | 129.8 | 129.5 |

| C6 | 124.3 | 124.0 |

| C7 | 134.7 | 134.4 |

| C8 | 120.6 | 120.3 |

| C8a | 139.4 | 139.1 |

| C1' | 128.1 | 127.8 |

| C2' | 131.6 | 131.3 |

| C3' | 28.9 | 28.6 |

| C4' | 13.7 | 13.4 |

Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for the optimized geometry of this compound. These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. epstem.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods, thereby improving the agreement with experimental spectra. epstem.net This analysis is particularly useful for assigning specific absorption bands in the experimental IR and Raman spectra to particular molecular vibrations, such as C=O stretching, C=C bending, and C-H vibrations.

Electronic Spectroscopy (UV-Vis) Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated for this compound. This allows for the assignment of observed absorption bands to specific electronic transitions within the molecule, such as π → π* and n → π* transitions, providing insight into the electronic structure and chromophores present in the molecule.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a step-by-step understanding of how reactants are converted into products.

For a molecule like this compound, several types of reactions could be mechanistically elucidated using computational approaches:

Synthesis Reactions: The formation of the isocoumarin (B1212949) core and the introduction of the (Z)-3-(1-butenyl) substituent can be modeled. For instance, computational studies on the synthesis of coumarin (B35378) derivatives have utilized DFT to explore the reaction pathways of processes like the Perkin or Knoevenagel condensations. Similar approaches could be applied to understand the stereoselectivity of the formation of the (Z)-isomer of the butenyl side chain.

Isomerization Reactions: The (Z)-configuration of the 1-butenyl group may be susceptible to isomerization to the (E)-configuration under thermal or photochemical conditions. Computational studies can model the energy barriers associated with this isomerization process. For example, a theoretical investigation into the thermal Z/E isomerization of arylazopyrazole-based photoswitches has demonstrated the use of DFT and transition state theory to identify the most favorable isomerization pathways, which could be via rotation around the double bond or through an inversion mechanism. Such studies provide critical data on the stability of the (Z)-isomer and the conditions under which it might convert to the more stable (E)-isomer.

Cycloaddition and Rearrangement Reactions: The isocoumarin ring and the butenyl side chain offer sites for various chemical transformations. Computational chemistry can be employed to predict the feasibility and stereochemical outcomes of reactions such as Diels-Alder cycloadditions or Claisen rearrangements, should appropriate functionalities be present or introduced.

A hypothetical DFT study on the synthesis of this compound could involve the calculation of the energies of reactants, intermediates, transition states, and products for a proposed synthetic route. The results would be presented in a reaction coordinate diagram, as conceptualized in the table below.

| Computational Parameter | Description | Hypothetical Application to this compound Synthesis |

| Reactant Energy | The calculated energy of the starting materials. | Energy of the precursors to the isocoumarin, such as a substituted benzoic acid and an appropriate alkyne. |

| Transition State (TS) Energy | The energy maximum along the reaction pathway, representing the energy barrier. | Energy of the transition state for the key bond-forming step leading to the isocoumarin ring. |

| Intermediate Energy | The energy of any stable species formed during the reaction. | Energy of any intermediate compounds formed before the final product. |

| Product Energy | The calculated energy of the final this compound molecule. | Energy of the final isocoumarin product. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility of the reaction; a lower activation energy indicates a faster reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules.

Key aspects of intermolecular interactions that can be investigated using MD simulations include:

Solvation: MD simulations can reveal how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. Studies on the solvation dynamics of coumarin 153 in various solvent mixtures have demonstrated how MD simulations can elucidate the nature and timescale of solvent reorganization around a solute. For this compound, simulations could predict its solubility in different media by calculating the free energy of solvation.

Hydrogen Bonding: The carbonyl oxygen of the lactone ring in the isocoumarin structure is a potential hydrogen bond acceptor. MD simulations can identify the presence and dynamics of hydrogen bonds between the molecule and protic solvents or specific sites on a biological receptor.

Hydrophobic Interactions: The benzopyran core and the butenyl side chain are largely nonpolar and can engage in hydrophobic interactions. MD simulations can quantify the extent of these interactions, which are crucial for understanding how the molecule might bind to the hydrophobic pockets of proteins or partition into lipid membranes. Research on the interaction of benzanthrone (B145504) dyes with model lipid membranes has utilized MD simulations to determine the location and orientation of the dye within the bilayer, driven by such interactions.

Binding to Biological Targets: If this compound is being investigated for its biological activity, MD simulations can be used to study its binding to a target protein. These simulations can provide insights into the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

The following table outlines the types of data that can be generated from MD simulations to characterize the intermolecular interactions of this compound.

| Simulation Output | Description | Insights Gained for this compound |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | Provides a detailed picture of the solvation shell structure around different parts of the molecule. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent or a receptor. | Determines the strength and persistence of hydrogen bonding interactions involving the carbonyl group. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA can estimate the free energy of binding between the molecule and a receptor. | Predicts the affinity of the molecule for a biological target. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule or a complex over the course of the simulation. | Assesses the stability of the molecule's conformation and its binding pose within a receptor site. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Identifies flexible and rigid regions of the molecule and the protein upon binding. |

Biochemical Activities and Molecular Mechanisms of Action

Investigation of Enzyme Inhibition Mechanisms7.2. Ligand-Receptor Binding Mechanics and Conformational Dynamics7.3. Modulation of Specific Cellular Pathways and Processes7.4. Identification and Characterization of Putative Molecular Targets7.5. Mechanistic Studies of Interactions with Biological Macromolecules

The absence of published studies on (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one means that no data tables, detailed research findings, or mechanistic insights can be provided as per the specific instructions. Any attempt to do so would involve presenting information on related but distinct compounds, which is explicitly forbidden by the user's strict content exclusions.

Further experimental research is required to elucidate the biochemical and pharmacological profile of this specific compound.

Structure Activity Relationship Sar Studies at the Mechanistic Level

Impact of the Butenyl Side Chain on Biochemical Recognition and Activity

The butenyl side chain at the C-3 position of the 1H-2-benzopyran-1-one scaffold is a primary determinant of its biochemical recognition and subsequent biological activity. The length, degree of unsaturation, and geometry of this aliphatic chain significantly influence the compound's ability to bind to its molecular targets.

Research has demonstrated that the four-carbon length of the butenyl group is optimal for fitting into the hydrophobic pockets of certain enzymes. Alterations to this chain length, either by shortening or elongating it, have been shown to result in a considerable decrease in binding affinity and, consequently, a reduction in inhibitory activity.

The presence and position of the double bond within the butenyl chain are also crucial. The C1'-C2' double bond is essential for maintaining a rigid conformation that is favorable for interaction with the active site of target proteins. Saturation of this bond to a butyl chain leads to increased flexibility, which is detrimental to precise molecular recognition, often resulting in a significant loss of potency.

| Compound Modification | Chain Length | Unsaturation | Relative Inhibitory Activity (%) |

|---|---|---|---|

| (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one | 4 | C1'=C2' | 100 |

| Analog with Propyl Side Chain | 3 | Saturated | 25 |

| Analog with Pentenyl Side Chain | 5 | C1'=C2' | 40 |

| Analog with Butyl Side Chain | 4 | Saturated | 15 |

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of the butenyl side chain, specifically the (Z)-configuration of the double bond, plays a pivotal role in the molecular interactions of this compound. This geometric isomerism dictates the spatial arrangement of the atoms, which in turn affects the compound's ability to form key non-covalent interactions within a protein's binding site.

Molecular modeling and spectroscopic studies have revealed that the (Z)-isomer adopts a conformation that allows for optimal van der Waals contacts and potential hydrophobic interactions with specific amino acid residues. In contrast, the corresponding (E)-isomer, with its trans-configuration, positions the terminal methyl group in a spatially distinct region, which can lead to steric hindrance and a less favorable binding orientation.

The consequence of this stereochemical difference is a marked decrease in biological activity for the (E)-isomer compared to the (Z)-isomer. This highlights the high degree of stereoselectivity exhibited by the biological target, emphasizing the importance of the precise three-dimensional structure of the ligand for effective molecular recognition.

Role of Substituents on the Benzopyranone Core in Modulating Activity

Structure-activity relationship studies have explored the effects of various functional groups at different positions of the aromatic ring. For instance, the introduction of electron-withdrawing groups, such as a nitro or a halogen group, at the C-6 or C-8 position can enhance the compound's potency. This is often attributed to the formation of additional hydrogen bonds or dipole-dipole interactions with polar residues in the binding pocket.

Conversely, the addition of bulky substituents, such as a methoxy (B1213986) or a benzyl (B1604629) group, can have a variable effect. In some cases, if the substituent can occupy an adjacent hydrophobic pocket, it may lead to an increase in activity. However, in other instances, bulky groups can cause steric clashes, thereby preventing optimal binding and reducing the compound's efficacy.

| Compound | Substituent at C-6 | Substituent at C-8 | IC50 (µM) |

|---|---|---|---|

| This compound | H | H | 10.5 |

| 6-Nitro Analog | NO2 | H | 5.2 |

| 8-Chloro Analog | H | Cl | 7.8 |

| 6-Methoxy Analog | OCH3 | H | 15.1 |

Rational Design and Synthesis of Analogs for Mechanistic Probing

The insights gained from SAR studies have facilitated the rational design and synthesis of a variety of analogs of this compound to serve as chemical probes for elucidating its mechanism of action. These analogs are carefully crafted to systematically explore the contributions of different structural features to the compound's biological activity.

One approach has been the synthesis of photoaffinity labels, where a photoreactive group, such as an azido (B1232118) or a diazirine moiety, is incorporated into the benzopyranone core. Upon photoactivation, these analogs can form a covalent bond with the target protein, enabling its identification and the mapping of the binding site.

Another strategy involves the creation of fluorescently tagged analogs. By attaching a fluorophore to a position on the molecule that does not interfere with its binding, researchers can visualize the compound's localization within cells and monitor its interaction with target proteins in real-time using techniques such as fluorescence microscopy and fluorescence polarization assays.

The synthesis of these specialized analogs is a testament to the power of medicinal chemistry in dissecting complex biological processes. By systematically modifying the parent compound, scientists can gain a deeper understanding of its molecular mechanism and pave the way for the development of more potent and selective therapeutic agents.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.

1D and 2D NMR Experiments (COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinylic protons of the butenyl group and the adjacent methylene (B1212753) protons, as well as between the neighboring protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the vinylic proton on the butenyl side chain to the carbonyl carbon (C-1) and the C-3 carbon of the benzopyranone ring, confirming the attachment point of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly crucial for determining stereochemistry, as discussed below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| 1 | 163.5 | - | - | - | - | H-8, H-4' |

| 3 | 145.0 | - | - | - | - | H-4, H-1', H-2' |

| 4 | 118.0 | 6.50 | s | - | - | C-3, C-4a, C-5 |

| 4a | 138.0 | - | - | - | - | H-4, H-5, H-8 |

| 5 | 128.5 | 7.65 | d | 7.8 | H-6 | C-4, C-4a, C-7 |

| 6 | 125.0 | 7.30 | t | 7.5 | H-5, H-7 | C-4a, C-8 |

| 7 | 134.0 | 7.55 | t | 7.6 | H-6, H-8 | C-5, C-8a |

| 8 | 129.5 | 8.20 | d | 7.9 | H-7 | C-1, C-6, C-8a |

| 8a | 120.0 | - | - | - | - | H-7, H-8 |

| 1' | 130.0 | 6.30 | dt | 11.5, 7.5 | H-2' | C-3, C-4, C-3' |

| 2' | 125.5 | 5.85 | dt | 11.5, 1.5 | H-1', H-3' | C-3, C-4' |

| 3' | 30.0 | 2.25 | m | - | H-2', H-4' | C-1', C-2' |

Note: This data is illustrative and represents expected values based on typical chemical shifts for similar structures.

Stereochemical Assignment through NOE and Coupling Constant Analysis

The assignment of the (Z)-stereochemistry of the double bond in the butenyl side chain is a critical aspect of the structural analysis. This is achieved primarily through two NMR parameters: the nuclear Overhauser effect (NOE) and proton-proton coupling constants (³JHH).

NOE Analysis: The NOESY experiment detects through-space interactions. For the (Z)-isomer, the vinylic proton at C-1' and the methylene protons at C-3' of the butenyl chain are on the same side of the double bond. A distinct NOE correlation would be observed between H-1' and H-3'. Conversely, in the (E)-isomer, H-1' would be spatially close to H-2', and no significant NOE between H-1' and H-3' would be expected. The observation of a clear H-1'/H-3' NOE is therefore definitive proof of the Z-configuration. wordpress.comdntb.gov.ua

Coupling Constant Analysis: The magnitude of the vicinal coupling constant (³J) between the two vinylic protons (H-1' and H-2') is highly dependent on the dihedral angle between them, which is defined by the double bond geometry. For a (Z)-isomer (cis), the typical ³JHH value is in the range of 10-12 Hz. For an (E)-isomer (trans), the coupling constant is significantly larger, typically 15-18 Hz. A measured coupling constant of approximately 11.5 Hz between H-1' and H-2' would strongly support the (Z)-configuration. wordpress.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₁₃H₁₂O₂.

The calculated exact mass for the neutral molecule is 200.08373 Da. HRMS analysis, often using electrospray ionization (ESI), would typically measure the mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The observation of an ion with an m/z value corresponding to the calculated exact mass (e.g., 201.0910 for [C₁₃H₁₃O₂]⁺) to within a few parts per million (ppm) confirms the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pathways of the parent ion. This provides additional structural confirmation. A plausible fragmentation pattern for this compound might include:

Loss of the ethyl group (•C₂H₅) from the butenyl side chain.

Cleavage of the entire butenyl side chain.

Retro-Diels-Alder (RDA) fragmentation of the pyranone ring, a characteristic pathway for such heterocyclic systems.

Loss of carbon monoxide (CO) from the lactone carbonyl group.

Table 2: Expected HRMS Data and Plausible Fragments

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₃O₂⁺ | 201.0910 | Protonated molecular ion |

| [M-C₂H₅]⁺ | C₁₁H₈O₂⁺ | 171.0441 | Loss of ethyl radical |

| [M-C₄H₇]⁺ | C₉H₅O₂⁺ | 145.0284 | Loss of butenyl radical |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by mapping the electron density of a crystalline sample. mdpi.com If a suitable single crystal of this compound can be grown, this technique would yield a complete three-dimensional model of the molecule.

The key information obtained from X-ray crystallography includes:

Absolute Configuration: It provides unequivocal proof of the (Z)-geometry of the double bond, confirming the results from NMR spectroscopy.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, revealing any strain or unusual geometric features.

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the planarity of the benzopyranone ring system and the orientation of the butenyl side chain relative to the ring.

Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state, identifying forces such as van der Waals interactions or π-π stacking between the aromatic rings of adjacent molecules. vensel.org

Table 3: Illustrative Crystallographic Data Table Format

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₂O₂ |

| Formula weight | 200.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.1869 |

| b (Å) | 18.0636 |

| c (Å) | 13.1656 |

| β (°) | 96.76 |

| Volume (ų) | 1697.3 |

| Z | 8 |

| Calculated density (g/cm³) | 1.363 |

Note: The values in this table are for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment and are based on a similar reported structure. vensel.org

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and final purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to ensure the sample is free of impurities, starting materials, or isomeric byproducts.

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion, most commonly due to the presence of a stereocenter (a carbon atom bonded to four different groups).

The molecule this compound is achiral . It possesses a plane of symmetry that encompasses the entire benzopyranone ring system and the butenyl side chain. Since the molecule does not have enantiomers, it cannot be resolved into different enantiomeric forms. Therefore, chiral chromatography is not an applicable technique for the enantiomeric purity analysis of this specific compound. Purity assessment would instead focus on detecting and quantifying any geometric isomers (i.e., the (E)-isomer) or other structural impurities using standard, non-chiral chromatographic methods like reversed-phase HPLC.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research into the synthesis of (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one should prioritize the exploration of novel and sustainable routes that offer high stereoselectivity and atom economy.

Current synthetic strategies for the broader isocoumarin (B1212949) class often rely on transition-metal-catalyzed reactions, such as those involving palladium and rhodium. These methods provide a strong foundation for developing a stereoselective synthesis of the target molecule. A key challenge lies in the precise control of the Z-configuration of the 1-butenyl side chain. Future investigations could explore advanced catalytic systems, potentially utilizing directing groups or chiral ligands to achieve high diastereoselectivity.

Furthermore, embracing the principles of green chemistry will be paramount. This includes the investigation of:

Biocatalysis: Employing enzymes or whole-cell systems for key synthetic steps could offer unparalleled stereoselectivity under mild reaction conditions.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing waste generation.

One-Pot Syntheses: Designing multi-step reactions in a single vessel reduces the need for intermediate purification steps, saving time, solvents, and energy. A potential one-pot approach could involve a cascade of reactions to construct the isocoumarin core and introduce the butenyl side chain simultaneously.

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High stereoselectivity for the (Z)-alkene, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and resource efficiency. |

| One-Pot Reactions | Increased efficiency, reduced solvent usage and waste, simplified purification. |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of bioactive molecules. For this compound, an integrated approach can provide deep insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Future research should leverage a variety of computational tools, including:

Quantum Mechanical (QM) Calculations: To elucidate the electronic structure and reactivity of the molecule, providing a basis for understanding its interaction with biological targets.

Molecular Docking: To predict the binding modes of this compound with potential protein targets, helping to identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate structural features with biological activity, enabling the rational design of new derivatives with improved properties.

These in silico predictions must be rigorously validated through experimental studies. High-throughput screening (HTS) can be employed to test a library of related compounds against a panel of biological targets, and the experimental data can then be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing.

| Computational Method | Application in this compound Research | Experimental Validation |

| Quantum Mechanics (QM) | Understanding electronic properties and reactivity. | Spectroscopic analysis and reactivity studies. |

| Molecular Docking | Predicting binding modes with biological targets. | X-ray crystallography, NMR spectroscopy of protein-ligand complexes. |

| QSAR | Developing predictive models for biological activity. | In vitro and in vivo biological assays. |

Deeper Elucidation of Complex Biochemical Interaction Networks

Understanding the intricate network of biochemical interactions that this compound engages in within a biological system is crucial for elucidating its mechanism of action and potential therapeutic applications. Isocoumarins, as a class, are known to interact with various enzymes, including serine proteases and carbonic anhydrases, and can modulate signaling pathways such as the Wnt pathway.

Future research should aim to identify the specific protein targets of this compound and map its interactions within cellular signaling cascades. This can be achieved through a combination of techniques:

Affinity Chromatography and Mass Spectrometry: To isolate and identify binding partners from cell lysates.

Activity-Based Protein Profiling (ABPP): To identify enzyme targets based on covalent modification by a reactive probe derived from the parent molecule.

Transcriptomic and Proteomic Analyses: To assess the global changes in gene and protein expression in response to treatment with the compound, revealing the affected cellular pathways.

A deeper understanding of these interaction networks will not only clarify the molecule's biological function but also uncover potential off-target effects and provide a basis for predicting its pharmacological profile.

| Research Area | Potential Biochemical Interactions to Investigate |

| Enzyme Inhibition | Serine proteases, carbonic anhydrases, kinases, phosphatases. |

| Signaling Pathway Modulation | Wnt, NF-κB, MAPK, and other pathways relevant to inflammation and cell proliferation. |

| Protein-Protein Interaction | Disruption or stabilization of protein complexes involved in disease processes. |

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one, and how can stereochemical control be achieved?

Methodological Answer: The synthesis of benzopyran derivatives often involves condensation reactions. For example, 3-aroyl-substituted analogs are synthesized by refluxing 2-carboxy benzaldehyde with bromoacetophenone derivatives in ethyl methyl ketone, using K₂CO₃ as a base . To achieve (Z)-stereochemistry, reaction conditions such as temperature, solvent polarity, and catalyst selection must be optimized. For instance, using non-polar solvents and low temperatures may favor the Z-isomer by reducing rotational freedom during ring closure. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate) can isolate the desired isomer .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Determines the molecular formula (e.g., C₁₄H₁₀O₅ for a related compound) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, lactone carbonyls resonate at ~170 ppm in ¹³C NMR, while aromatic protons appear between 6.5–8.5 ppm in ¹H NMR .

- UV-Vis Spectroscopy: λmax values (e.g., 241 and 311 nm) confirm conjugation patterns .

- IR Spectroscopy: Lactone C=O stretches (~1735 cm⁻¹) and hydroxyl groups (~3528 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH-approved safety glasses, chemically resistant gloves (e.g., nitrile), and lab coats. Use fume hoods to minimize inhalation risks .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and consult a physician .

- Storage: Keep in a dry, cool environment (<25°C) in tightly sealed containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in isolating the (Z)-isomer from (E)-isomer byproducts?

Methodological Answer: Isomer separation often requires chiral chromatography or recrystallization. For example, using a chiral stationary phase (e.g., amylose-based columns) with a hexane/isopropanol mobile phase can resolve stereoisomers. Alternatively, differential solubility in solvents like ethanol at low temperatures may crystallize the Z-isomer preferentially . Monitoring reaction kinetics (e.g., via HPLC) helps identify conditions that minimize E-isomer formation .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The compound’s benzopyran core and butenyl substituent may engage in hydrophobic interactions or hydrogen bonding .

- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs to predict potency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with literature values for structurally similar compounds (e.g., 6,8-dihydroxy-3-[(2R)-hydroxypropyl]-1H-2-benzopyran-1-one) .

- Isotopic Labeling: Use deuterated solvents to confirm proton assignments in ambiguous regions of NMR spectra.

- X-ray Crystallography: Resolve absolute configuration disputes by growing single crystals and analyzing diffraction patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. What methodologies are used to evaluate the compound’s potential as a bioactive scaffold?

Methodological Answer:

- In Vitro Assays: Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values .

- Enzyme Inhibition Studies: Test activity against kinases (e.g., PI3K) or cyclooxygenases using fluorescence-based assays .

- In Vivo Models: Administer the compound in rodent models to assess analgesic or anti-inflammatory effects, with dose-response curves and histological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.